

SLES vs. SLS: A Comparative Review of Aquatic Toxicity for Environmental Studies

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Compound of Interest

Compound Name: Sodium lauryl ether sulfate

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Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES) are two of the most common anionic surfactants used in a wide array of personal care products, cleaning agents, and industrial applications. Due to their widespread use, their entry into aquatic ecosystems is inevitable, necessitating a thorough understanding of their comparative environmental impact. This guide provides an objective comparison of the aquatic toxicity of SLES and SLS, supported by experimental data, to aid researchers in environmental studies and product development.

Executive Summary

Both SLES and SLS can exhibit toxicity to aquatic organisms. However, the ethoxylation process used to produce SLES from SLS generally results in a milder surfactant with a lower aquatic toxicity profile. As a raw material, Sodium Lauryl Sulfate (SLS) is categorized as moderately toxic to aquatic life.^[1] In contrast, Sodium Laureth Sulfate (SLES) exhibits a broader range of toxicity, from low to moderate, depending on the organism and specific SLES derivative.

Quantitative Aquatic Toxicity Data

The following table summarizes the acute toxicity of SLES and SLS to representative aquatic organisms from three trophic levels: fish, invertebrates (crustaceans), and algae. The data is presented as the median lethal concentration (LC50) or median effective concentration (EC50),

which is the concentration of the substance that causes mortality or an adverse effect in 50% of the test population over a specified period.

Surfactant	Trophic Level	Species	Endpoint (Duration)	Concentration (mg/L)	Reference
SLES	Invertebrate	Tubifex tubifex (Benthic Oligochaete Worm)	LC50 (96 h)	21.68	[2]
SLS	Fish	Oncorhynchus mykiss (Rainbow Trout)	LC50 (96 h)	24.9 (as µg/l, equivalent to 0.0249 mg/L)	[3]
SLS	Invertebrate	Daphnia magna (Water Flea)	LC50	1.8 (as µg/l, equivalent to 0.0018 mg/L)	[3]
SLS	Invertebrate	Daphnia magna (Water Flea)	EC50 (48 h)	1.18 - 2.21	Safety Data Sheet
SLS	Fish	Pimephales promelas (Fathead Minnow)	LC50 (96 h)	6.4 - 9.9	Safety Data Sheet
SLS	Algae	Scenedesmus quadricauda (Green Algae)	NOEC (72 h)	0.6	Safety Data Sheet
SLS	Fish	Gambusia holbrooki (Eastern Mosquitofish)	LC50	15.1	[2]
SLS	Invertebrate	Daphnia magna	LC50	10.3	[2]

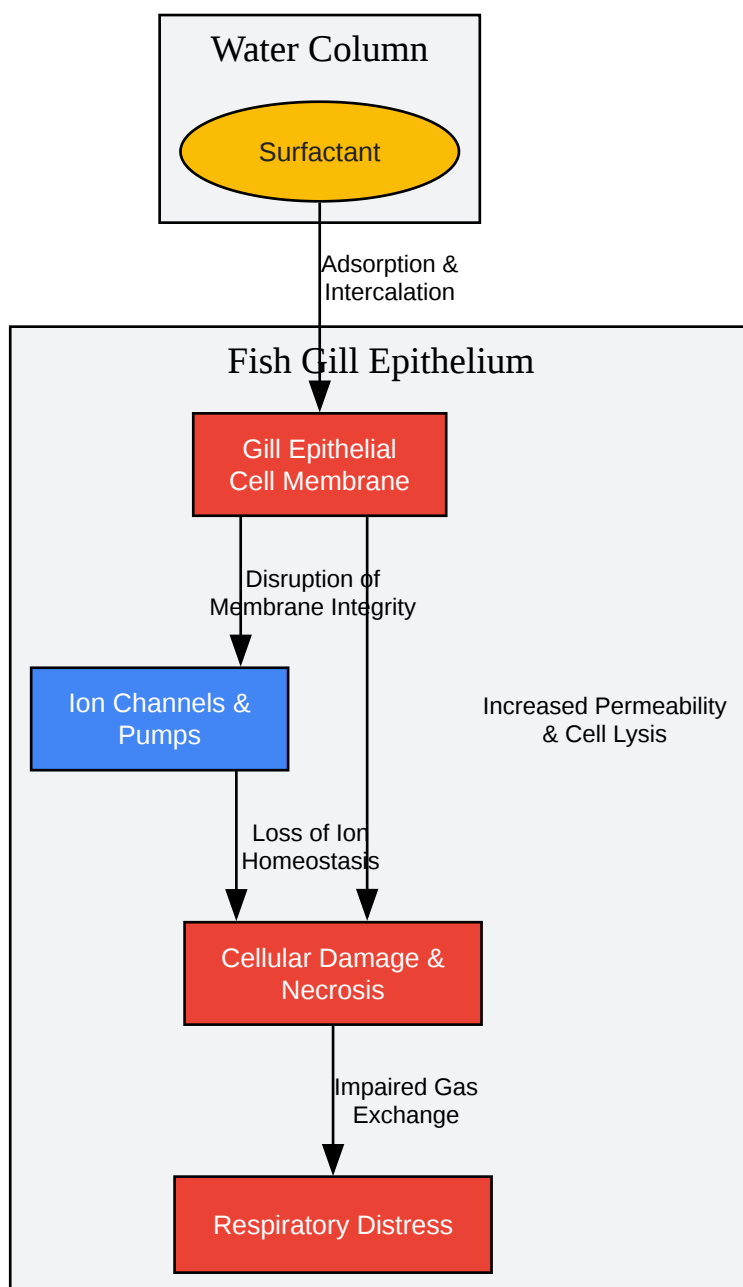
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Note: The toxicity of surfactants can be influenced by factors such as water hardness, temperature, and the specific formulation of the product.

Mechanism of Aquatic Toxicity: Anionic Surfactants

The primary mechanism of acute toxicity for anionic surfactants like SLES and SLS in aquatic organisms, particularly fish, involves the disruption of cellular membranes, especially in the gills. The gills are a critical interface for respiration, ion exchange, and waste excretion.

The lipophilic (fat-loving) tail of the surfactant molecule can intercalate into the lipid bilayer of the gill epithelial cell membranes, while the hydrophilic (water-loving) head remains in the aqueous environment. This disrupts the structural integrity and permeability of the cell membrane, leading to a cascade of adverse effects.



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Figure 1: Mechanism of anionic surfactant toxicity in fish gills.

Experimental Protocols for Aquatic Toxicity Testing

The aquatic toxicity data presented in this guide are typically generated following standardized protocols, such as those developed by the Organisation for Economic Co-operation and

Development (OECD). These guidelines ensure the reproducibility and comparability of data across different laboratories and studies.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

- Test Organism: Commonly used species include Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Procedure:
 - Fish are acclimated to laboratory conditions.
 - Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water without the test substance.
 - The test is typically run for 96 hours.
 - Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
 - The LC50 value is calculated using statistical methods.

OECD 202: *Daphnia* sp. Acute Immobilisation Test

This test assesses the concentration of a substance that causes 50% of the *Daphnia* (a small crustacean) to become immobilized (EC50) within a 48-hour period.

- Test Organism: *Daphnia magna* is a commonly used species.
- Procedure:
 - Young daphnids (<24 hours old) are used for the test.
 - Groups of daphnids are exposed to a series of concentrations of the test substance. A control group is maintained in clean water.

- The number of immobilized daphnids is observed at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.
- The EC50 value is determined statistically.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

- Test Organism: Species such as *Pseudokirchneriella subcapitata* are frequently used.
- Procedure:
 - Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.
 - The cultures are incubated under controlled conditions of light, temperature, and pH for 72 hours.
 - Algal growth is measured by cell counts, biomass, or other appropriate methods.
 - The EC50 is calculated based on the reduction in growth relative to the control.

The following diagram illustrates a generalized workflow for these aquatic toxicity tests.



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Figure 2: Generalized workflow for aquatic toxicity testing.

Conclusion

Based on the available data, SLES generally exhibits lower acute aquatic toxicity compared to SLS. The ethoxylation process makes SLES a larger molecule, which may reduce its ability to penetrate biological membranes as readily as SLS. For researchers and professionals in drug development and environmental science, this distinction is critical when selecting surfactants for formulations that may have an environmental interface. When possible, choosing surfactants with a more favorable ecotoxicological profile, such as SLES over SLS in certain applications, can contribute to the development of more environmentally sustainable products. It is, however, important to consider that the environmental impact of any chemical is a function of both its inherent toxicity and its environmental fate, including its biodegradability and the volume of its use.

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